2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide
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Overview
Description
“2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 9,10-anthraquinone, a compound that has been widely studied in organic chemistry . Many anthraquinone compounds are present in plants and microorganisms, and some of them, like anthracyclines and kidamycins, are known to be natural antibiotics .
Synthesis Analysis
The synthesis of new amino-acid derivatives of “this compound” was achieved by interacting it with α-, β- and ω-amino acids . This synthesis was guided using computer methods for substance construction .Chemical Reactions Analysis
The compound was reacted with various amino acids such as glycine, alanine, phenylalanine, valine, leucine, and methionine in the presence of potassium carbonate in DMSO at heating . The targeted products were isolated from the reaction mixture by diluting it with a 5-fold volume of water followed by acidifying with dilute hydrochloric acid .Scientific Research Applications
Synthesis and Characterization
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide, a compound with potential utility in various scientific domains, has been synthesized and characterized through different studies. The process involves reacting specific chemical precursors under controlled conditions and characterizing the resultant compound using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS. This compound is noteworthy for its N,O-bidentate directing group, which may be advantageous for metal-catalyzed C-H bond functionalization reactions, suggesting its utility in synthetic chemistry and material science applications (Hamad H. Al Mamari, Ahmed Al Sheidi, 2020).
Antimicrobial Activity
A related area of research involves the synthesis of amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide to explore antimicrobial properties. These derivatives have demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The findings underscore the potential of these compounds in developing new antimicrobial agents, which is critical given the global challenge of antibiotic resistance (V. I. Zvarich et al., 2014).
Molecular Electronics
In the realm of molecular electronics, compounds similar to this compound have been studied for their electrical properties. Such research has led to the discovery of molecules that exhibit negative differential resistance and significant on-off peak-to-valley ratios. These findings are crucial for the development of molecular electronic devices, which could revolutionize the electronics industry by enabling the fabrication of devices at the nanoscale (Chen, Reed, Rawlett, Tour, 1999).
Drug Delivery and Pharmacokinetics
Exploring the pharmacokinetic profiles and enhancing the oral absorption of poorly water-soluble drugs represent another significant application. Techniques like wet-bead milling to produce submicron particle sizes have shown promise in improving the dissolution rate and oral bioavailability of such compounds. This approach is pivotal for the development of effective oral formulations of potential anticancer agents and other drugs with poor solubility, indicating the broad applicability of this compound class in pharmaceutical research (N. Kondo et al., 1993).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide are certain types of bacteria and fungi. The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .
Mode of Action
The compound interacts with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential biochemical pathways in the target organisms, leading to their inhibition or death .
Result of Action
The result of the compound’s action is the inhibition of growth or killing of the target organisms. This is evidenced by its demonstrated antibacterial and antifungal activities .
Future Directions
The computerized prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives of "2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-nitrobenzamide" . This suggests that there is potential for understanding and developing new pharmaceutical drugs based on these compounds .
Biochemical Analysis
Biochemical Properties
It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone
Cellular Effects
It has been shown to have antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis
Molecular Mechanism
It is known to interact with amino acids to form new derivatives
Properties
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O5/c22-16-9-8-11(24(28)29)10-15(16)21(27)23-17-7-3-6-14-18(17)20(26)13-5-2-1-4-12(13)19(14)25/h1-10H,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBOYHYZBGRLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.